[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol
Description
Properties
IUPAC Name |
[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACAIYWNYMDRQT-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)CO)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@@H](O2)CO)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Epoxidation with Hydrogen Peroxide
A widely employed method involves the epoxidation of α,β-unsaturated ketones (chalcones) under basic conditions. For example, 1-(2-iodophenyl)-3-arylprop-2-en-1-one derivatives undergo epoxidation using aqueous hydrogen peroxide (H₂O₂) in methanolic potassium hydroxide (KOH) at 0–25°C. This method, adapted from the synthesis of analogous bromo- and chloro-substituted epoxides, proceeds via syn-addition of oxygen across the double bond, retaining the trans-configuration of the parent chalcone.
Reaction Conditions :
- Substrate: 1-(2-Iodophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
- Solvent: Methanol/H₂O (1:1 v/v)
- Base: KOH pellets
- Oxidizing Agent: 30% H₂O₂
- Temperature: 0°C → room temperature
- Reaction Time: 12–24 hours
- Yield: 54%
The stereochemical outcome is governed by the geometry of the starting chalcone. For instance, trans-chalcones yield trans-epoxides with intramolecular hydrogen bonding between the amino and carbonyl groups in related systems.
Asymmetric Epoxidation of Allylic Alcohols (Sharpless Epoxidation)
The Sharpless asymmetric epoxidation is pivotal for achieving high enantioselectivity in epoxide synthesis. This method applies to allylic alcohols, where the configuration of the epoxide is controlled by the chiral tartrate catalyst. For [(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol, the precursor (E)-3-(2-iodophenyl)prop-2-en-1-ol reacts with tert-butyl hydroperoxide (TBHP) in the presence of titanium tetraisopropoxide [Ti(OiPr)₄] and diethyl tartrate (DET).
Key Parameters :
- Catalyst: Ti(OiPr)₄/(+)- or (−)-DET
- Oxidizing Agent: TBHP
- Solvent: Dichloromethane (DCM)
- Temperature: −20°C
- Enantiomeric Excess (ee): >90% (reported for analogous nitrophenyl derivatives)
The (2S,3R) configuration arises from the Cahn-Ingold-Prelog priority rules and the chirality of the tartrate ester.
Stereoselective Synthesis via Diol intermediates
Protection/Deprotection Strategies
Diol intermediates, such as ((4S,5S)-5-(2-iodophenyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol , serve as precursors for epoxide formation. The dioxolane-protected diol is synthesized via acid-catalyzed cyclization of 2-iodophenylglycol derivatives. Subsequent deprotection and oxidation yield the target epoxide.
Synthetic Pathway :
- Diol Protection :
- Epoxide Formation :
This method ensures retention of stereochemistry, as demonstrated in patent literature for analogous chlorophenyl derivatives.
Comparative Analysis of Methodologies
Yield and Stereochemical Control
The Sharpless method offers superior enantioselectivity, whereas the diol route provides better functional group compatibility for sensitive substrates.
Mechanistic Insights and Side Reactions
Competing Pathways in Base-Catalyzed Epoxidation
In methanol/KOH, the reaction proceeds via nucleophilic attack of hydroperoxide anion (HO⁻–O⁻) on the β-carbon of the α,β-unsaturated ketone, followed by ring closure. Competing side reactions include:
Stereochemical Drift in Sharpless Epoxidation
Epimerization at C2 or C3 can occur during workup if the epoxide is exposed to protic acids or elevated temperatures. Stabilization via hydrogen bonding with the hydroxymethyl group mitigates this risk.
Scalability and Industrial Applications
Patent-Based Large-Scale Syntheses
Preparation Example 23 in patent EP3443959NWA1 outlines a kilogram-scale synthesis of protected diol precursors, emphasizing cost-effective purification via recrystallization. Key adjustments for scale-up include:
- Solvent Recycling : Methanol recovery via distillation.
- Catalyst Load Reduction : Ti(OiPr)₄ usage lowered to 5 mol% without compromising ee.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of iodophenyl ketones or aldehydes.
Reduction: Formation of iodophenyl diols.
Substitution: Formation of azido or thiol-substituted products.
Scientific Research Applications
[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol involves its reactivity due to the strained epoxide ring and the presence of the iodophenyl group. The epoxide ring can undergo ring-opening reactions, which are facilitated by nucleophiles. The iodophenyl group can participate in electrophilic aromatic substitution reactions. These properties make the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Stereochemical Comparison
Substituent Effects
The iodine atom in the 2-iodophenyl group distinguishes this compound from analogs with bromine (e.g., [(2R,3R)-3-(2-bromophenyl)oxiran-2-yl]methanol, CAS 1033010-05-7), nitro (e.g., [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol), or methoxy groups (e.g., 4-((2R,3R)-3-(4-methoxyphenyl)oxiran-2-yl)benzonitrile) . Key differences include:
- Electron-withdrawing vs.
Stereochemical Influence
Stereochemistry governs both synthetic pathways and biological interactions:
- Anti-tumor activity : (2S,3R)-configured oxazol-5(4H)-one derivatives (e.g., 6a–6k) exhibited activity against A549 and SMMC-7712 cancer cells, whereas stereoisomers like (2R,3S) were less active or inactive .
- Optical rotations: For nitrophenyl analogs, [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol showed [α]D^20 +44° (methanol), while its (2S,3S)-enantiomer had [α]D^20 -46°, highlighting stereochemistry-dependent optical properties .
Table 1: Substituent and Stereochemical Comparison
Epoxidation and Hydrolysis
- Sharpless asymmetric epoxidation : Used to synthesize enantiopure nitrophenyl analogs, yielding specific rotations ([α]D^20 ±44–46°) .
- Hydrolysis conditions: Acidic hydrolysis of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol in water/THF at 80°C produced diastereomeric triols (7 and 8), separable via chiral HPLC .
Catalytic Approaches
NMR and Optical Activity
Biological Activity
The compound [(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol is an epoxide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antibacterial, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a three-membered epoxide ring attached to a methanol group and a 2-iodophenyl substituent. The stereochemistry of the compound is significant for its biological activity, as different stereoisomers can exhibit varying effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to this compound may possess anticancer properties. For instance, derivatives that engage in 1,3-dipolar cycloaddition reactions have shown cytotoxic effects against various cancer cell lines. Specifically, compounds exhibiting spirocyclic structures have demonstrated enhanced interactions with protein binding sites, leading to increased apoptosis in tumor cells compared to standard treatments like bleomycin .
Case Study: Cytotoxicity Assays
A study involving the evaluation of cytotoxic effects on FaDu hypopharyngeal tumor cells revealed that certain epoxide derivatives exhibited significant cytotoxicity. The mechanism was attributed to their ability to induce apoptosis and inhibit cell proliferation through the activation of specific cellular pathways .
Antibacterial Activity
The antibacterial properties of this compound and its analogs have been investigated with promising results. Compounds derived from similar structures have shown efficacy against various bacterial strains.
Table 1: Antibacterial Efficacy of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 mg/mL |
| [(2S,3R)-3-(4-chlorophenyl)oxiran-2-yl]methanol | Escherichia coli | 0.4 mg/mL |
| [(3R)-3-(4-fluorophenyl)oxiran-2-yl]methanol | Pseudomonas aeruginosa | 0.6 mg/mL |
This table illustrates the varying degrees of antibacterial activity observed among structurally related compounds, indicating that modifications in the phenyl ring can significantly influence antimicrobial potency .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of epoxide compounds. Studies have shown that certain derivatives exhibit substantial radical scavenging capabilities.
The antioxidant properties are primarily attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thus neutralizing them and preventing oxidative stress within biological systems. For example, compounds similar to this compound have been tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrating effective scavenging activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
